molecular formula C13H8F2N2 B8194061 4-Amino-3',4'-difluoro-[1,1'-biphenyl]-3-carbonitrile

4-Amino-3',4'-difluoro-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194061
M. Wt: 230.21 g/mol
InChI Key: GRFQKSLWCXWTCS-UHFFFAOYSA-N
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Description

4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of amino, difluoro, and carbonitrile functional groups attached to a biphenyl backbone. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of difluoro groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • 3’,4’-Difluoro-[1,1’-biphenyl]-4-amine
  • 3,4-Difluoro-3’-nitro-[1,1’-biphenyl]
  • 3,4-Difluoro-2,5-dimethoxy-[1,1’-biphenyl]

Comparison: 4-Amino-3’,4’-difluoro-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both amino and carbonitrile groups, which provide distinct reactivity and potential for diverse applications. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical properties and applications. For instance, 3’,4’-Difluoro-[1,1’-biphenyl]-4-amine lacks the carbonitrile group, which limits its reactivity in certain types of chemical reactions .

Properties

IUPAC Name

2-amino-5-(3,4-difluorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFQKSLWCXWTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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